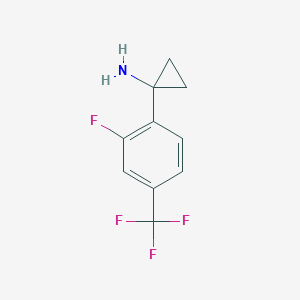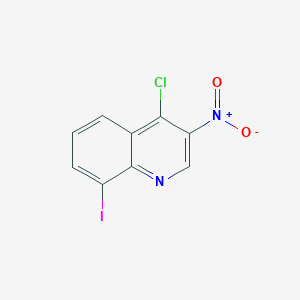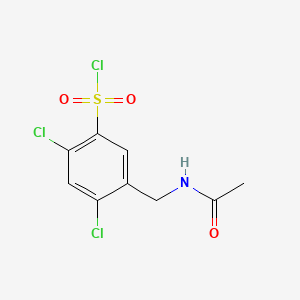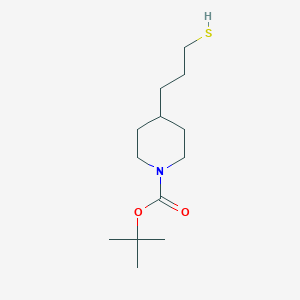![molecular formula C21H21F3N2O6 B13486073 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group. The trifluoroacetic acid component is commonly used to cleave the Fmoc group during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of trifluoroacetic acid in the deprotection step is also scaled up, ensuring efficient removal of the Fmoc group without compromising the integrity of the peptide chain .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the amino acid backbone.
Substitution: The Fmoc group can be substituted with other protecting groups depending on the desired application.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, isobutoxycarbonyl chloride for mixed anhydride formation, and various organic solvents like dichloromethane and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions include various protected amino acid derivatives, which are crucial intermediates in peptide synthesis. These derivatives can be further modified to produce complex peptides and proteins .
Wissenschaftliche Forschungsanwendungen
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of peptides and proteins, which are essential for various biological functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, trifluoroacetic acid is used to cleave the Fmoc group, revealing the free amino group for further reactions. This mechanism ensures the efficient and selective formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- ®-2-((9H-Fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3-(tritylsulfanyl)propanoic acid
Uniqueness
What sets 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid apart from similar compounds is its specific structure that allows for efficient peptide synthesis. The presence of the Fmoc group provides a robust protecting mechanism, while the trifluoroacetic acid ensures clean deprotection. This combination of features makes it highly valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H21F3N2O6 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20N2O4.C2HF3O2/c20-9-12(18(22)23)10-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17H,9-11,20H2,(H,21,24)(H,22,23);(H,6,7) |
InChI-Schlüssel |
GNTJJSSSHRUFSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CN)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)


![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)


![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)


